molecular formula C5H4BrFN2 B1381853 2-(Bromomethyl)-5-fluoropyrimidine CAS No. 1227579-62-5

2-(Bromomethyl)-5-fluoropyrimidine

Cat. No.: B1381853
CAS No.: 1227579-62-5
M. Wt: 191 g/mol
InChI Key: NAUMXARDVGJYKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed study of the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions of temperature and pressure .


Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This would involve studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

1. Cancer Research and Drug Design

2-(Bromomethyl)-5-fluoropyrimidine and its derivatives are integral in the design of novel anticancer agents. One example is capecitabine, a prodrug converted to 5-fluorouracil (5-FU) in tumors, designed based on the enzyme localization patterns in various tissues (Miwa et al., 1998). Additionally, the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are potential kinase inhibitors, demonstrates the utility of 5-fluoropyrimidine derivatives in anticancer drug development (Wada et al., 2012).

2. Pharmacokinetic Studies

The pharmacokinetics and metabolism of fluoropyrimidines, including 5-fluorouracil, are vital in understanding their therapeutic efficacy and safety. Studies using Fluorine-19 nuclear magnetic resonance (19F NMR) spectroscopy provide insights into the metabolism of fluoropyrimidines in biological media, enhancing our understanding of their pharmacokinetics (Martino et al., 2000).

3. Predicting Chemotherapy Outcomes

Research on the metabolism of fluoropyrimidines also contributes to predicting the efficacy of chemotherapy. For instance, understanding the role of genetic factors in the metabolism of 5-fluorouracil can help predict clinical outcomes in patients receiving fluoropyrimidine-based chemotherapy (Ichikawa, 2006).

4. Understanding Drug Interactions and Modifications

Research on fluoropyrimidine derivatives, such as 5-fluorouracil, explores their interactions and modifications in various settings. For example, studies have investigated the incorporation of radiosensitizers like 5-bromo-2'-deoxyuridine in combination with fluoropyrimidines in tumor cells, offering insights into potential therapeutic strategies (Mancini et al., 1991).

Mechanism of Action

Target of Action

Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .

Mode of Action

Bromomethyl compounds are known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, the bromomethyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond . This is followed by transmetalation, where an organoboron reagent transfers a nucleophilic organic group to the palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it might influence pathways involving the synthesis of complex organic compounds.

Pharmacokinetics

The pharmacokinetics of similar bromomethyl compounds, such as those used in the synthesis of lenalidomide , might provide some insights. These compounds are typically well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in both urine and feces .

Result of Action

Bromomethyl compounds are known to participate in reactions that form new carbon-carbon bonds . Therefore, the compound might contribute to the synthesis of complex organic molecules, potentially influencing various cellular processes.

Action Environment

The action, efficacy, and stability of 2-(Bromomethyl)-5-fluoropyrimidine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions, in which bromomethyl compounds often participate, can be affected by the presence of a palladium catalyst, the type of organoboron reagent used, and the reaction conditions (e.g., temperature, solvent) .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods .

Properties

IUPAC Name

2-(bromomethyl)-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUMXARDVGJYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227579-62-5
Record name 2-(bromomethyl)-5-fluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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